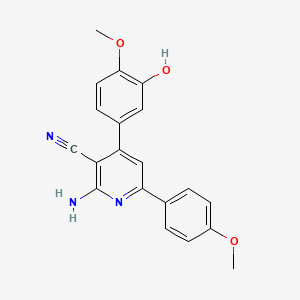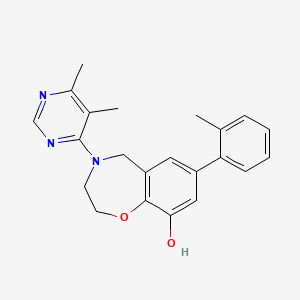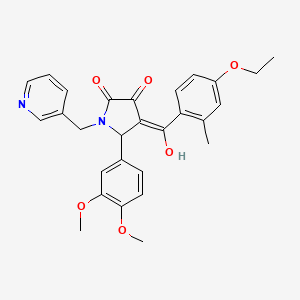![molecular formula C17H20N2O2 B5312455 N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5312455.png)
N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea, also known as MMPEU, is a chemical compound with potential applications in scientific research. This urea derivative has been synthesized and studied for its biological and physiological effects, including its mechanism of action and potential therapeutic uses. In
作用機序
The mechanism of action of N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been found to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been found to have antioxidant properties, which may contribute to its potential therapeutic uses.
実験室実験の利点と制限
One advantage of using N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea in lab experiments is its high purity and yield, which makes it a suitable candidate for large-scale synthesis. Additionally, N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been found to be relatively stable under normal lab conditions, which makes it easier to handle and store. However, one limitation of using N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea. One potential direction is the development of N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea-based anticancer drugs, which may have fewer side effects than current chemotherapy drugs. Another potential direction is the investigation of N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea's mechanism of action, which may provide insights into its potential therapeutic uses. Additionally, further research is needed to explore the potential applications of N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea in other areas, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea is a urea derivative with potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield, making it a suitable candidate for large-scale synthesis. N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been studied for its potential applications in cancer research and inflammation, and its mechanism of action is believed to involve the inhibition of certain enzymes. N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has several biochemical and physiological effects, and its potential advantages and limitations for lab experiments have been discussed. Finally, several future directions for research on N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea have been identified, highlighting its potential for further scientific investigation.
合成法
The synthesis of N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea involves the reaction of 3-methoxyaniline with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydroxylamine to form the final product, N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea. This method has been optimized to yield high purity and high yield of N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea, making it a suitable method for large-scale synthesis.
科学的研究の応用
N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-7-9-14(10-8-12)13(2)18-17(20)19-15-5-4-6-16(11-15)21-3/h4-11,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIRKWUBVZKWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-ethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5312378.png)
![1-[(ethylamino)carbonyl]-4-(2-naphthyloxy)-4-piperidinecarboxylic acid](/img/structure/B5312396.png)

![4-(hydroxymethyl)-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-4-azepanol](/img/structure/B5312406.png)


![2-[5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5312427.png)
![3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312435.png)
![1-{[ethyl(methyl)amino]acetyl}-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5312437.png)
![N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5312441.png)


![2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide](/img/structure/B5312456.png)
